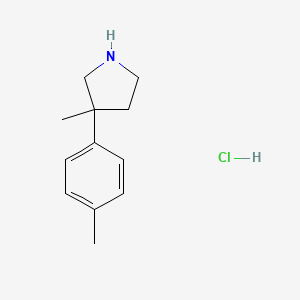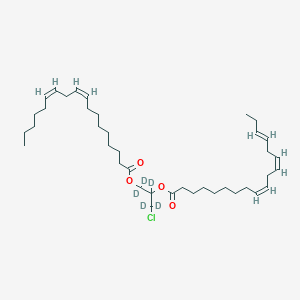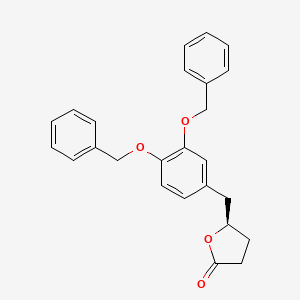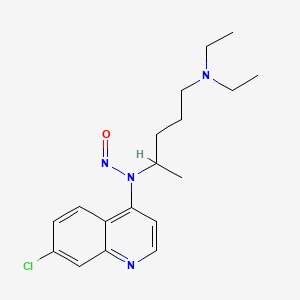![molecular formula C24H16Cl4N2 B13846066 N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes two 2,6-dichlorophenyl groups attached to a biphenyl core. It is often used in scientific research and industrial applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine typically involves the reaction of 2,6-dichloroaniline with 4,4’-dibromobiphenyl under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. The reaction is conducted in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .
化学反应分析
Types of Reactions
N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
N,N’-Bis(4-chlorophenyl)thiourea: Similar in structure but contains a thiourea group instead of the biphenyl core.
N,N’-Bis(2,6-dichlorophenyl)urea: Contains a urea group and shares the 2,6-dichlorophenyl groups.
N,N’-Bis(4-chlorophenyl)benzidine: Similar biphenyl core but different substituents.
Uniqueness
N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its specific combination of 2,6-dichlorophenyl groups and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals .
属性
分子式 |
C24H16Cl4N2 |
|---|---|
分子量 |
474.2 g/mol |
IUPAC 名称 |
2,6-dichloro-N-[4-[4-(2,6-dichloroanilino)phenyl]phenyl]aniline |
InChI |
InChI=1S/C24H16Cl4N2/c25-19-3-1-4-20(26)23(19)29-17-11-7-15(8-12-17)16-9-13-18(14-10-16)30-24-21(27)5-2-6-22(24)28/h1-14,29-30H |
InChI 键 |
GXUVLECBMJPXRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=C(C=CC=C4Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


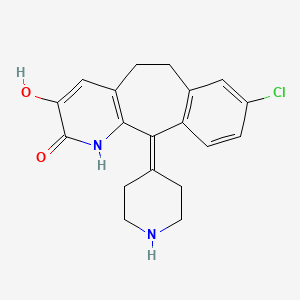
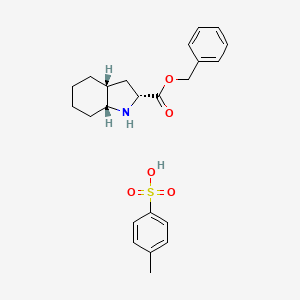
![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)
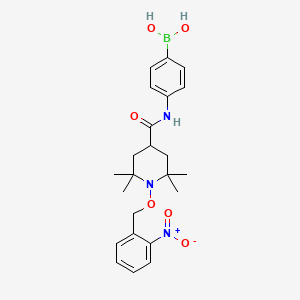
![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
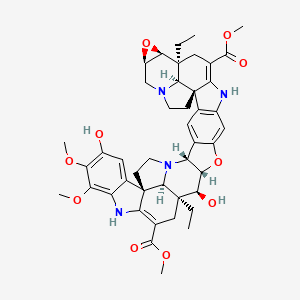
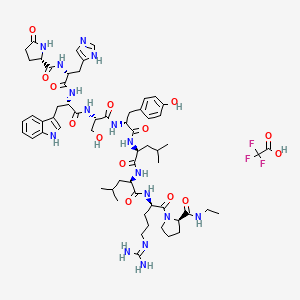
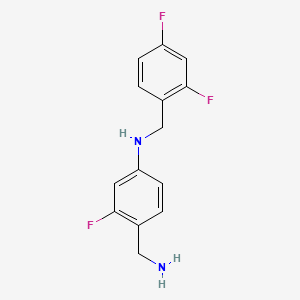
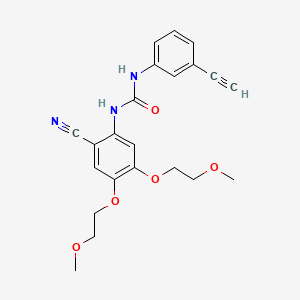
![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
